1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone
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Overview
Description
1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol It is characterized by the presence of a nitro group, a pyrrolidine ring, and an ethanone moiety
Preparation Methods
The synthesis of 1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone typically involves the nitration of 4-pyrrolidin-1-ylacetophenone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective nitration at the desired position on the aromatic ring .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistency and efficiency in production.
Chemical Reactions Analysis
1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted position. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(3-amino-4-pyrrolidin-1-ylphenyl)ethanone .
Scientific Research Applications
1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential applications in drug development are explored, particularly for designing new therapeutic agents. Its structural features make it a candidate for modification to enhance pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone can be compared with other similar compounds, such as:
1-(3-Nitro-4-piperidin-1-ylphenyl)ethanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring. This difference can affect its chemical reactivity and biological activity.
1-(3-Nitro-4-morpholin-1-ylphenyl)ethanone: Contains a morpholine ring, which can influence its solubility and interaction with biological targets.
1-(3-Nitro-4-pyrrolidin-1-ylphenyl)propanone: Similar structure but with a propanone moiety instead of an ethanone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-nitro-4-pyrrolidin-1-ylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-9(15)10-4-5-11(12(8-10)14(16)17)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRRVRRXUGSDIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399841 |
Source
|
Record name | 1-(3-nitro-4-pyrrolidin-1-ylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887595-31-5 |
Source
|
Record name | 1-[3-Nitro-4-(1-pyrrolidinyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887595-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-nitro-4-pyrrolidin-1-ylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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